

# comparative transcriptomics of cells treated with Schisandrin C

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## Compound of Interest

Compound Name: Schisandrin C

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## Schisandrin C in Cellular Transcriptomics: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of **Schisandrin C** on various cell types as documented in recent scientific literature. **Schisandrin C**, a bioactive lignan isolated from the fruit of *Schisandra chinensis*, has demonstrated a range of pharmacological activities. This document summarizes key experimental findings, offering a comparative perspective on its molecular mechanisms across different pathological contexts.

## Comparative Transcriptomic Analysis of Schisandrin C Treatment

The following table summarizes the key transcriptomic changes induced by **Schisandrin C** across different cell models and disease contexts. The data highlights the compound's impact on gene expression related to fibrosis, cancer immunity, and metabolic regulation.

Study Focus	Cell/Animal Model	Key Upregulated Genes/Pathways	Key Downregulated Genes/Pathways	Supporting Experimental Data
Anti-Renal Fibrosis[1][2]	Human kidney tubular epithelial cells (HK-2), Gentamicin-induced zebrafish model	-	TGF- $\beta$ signaling pathway, PI3K-Akt signaling pathway	Significantly downregulated fibrosis markers: CDH2, $\alpha$ -SMA. Reduced collagen expressions: COL3A1, COL1A1.[1][2]
Antitumor Immunity[3][4]	4T1 breast cancer and MC38 colon cancer mouse models	Type I IFN response, cGAS-STING pathway	-	RNA sequencing of MC38 tumors treated with Schisandrin C revealed 206 upregulated and 127 downregulated genes. GSEA showed enrichment of gene signatures related to immune responses.[3]
Atherosclerosis[5][6]	ox-LDL-induced Human Umbilical Vein Endothelial Cells (HUVECs)	PI3K/AKT/mTOR autophagy pathway	-	Schisandrin C was shown to interfere with the PI3K/AKT/mTOR pathway.[5] It also increased the expression of autophagy-

				related proteins like Beclin1.[6]
Lipid Accumulation[7][8]	3T3-L1 adipocytes	AMPK signaling pathway	Adipogenesis and lipolysis pathways	Down-regulated mRNA expressions of C/EBP $\alpha$ , PPAR $\gamma$ , SREBP1c, aP2, and FAS.[7][8]
Anti-inflammation[9]	LPS-induced RAW 264.7 macrophage cells	-	NLRP3 inflammasome pathway	Significantly reduced gene expression levels of pro-inflammatory cytokines IL-1 $\beta$ , IL-6, and TNF $\alpha$ . Prevented the activation of NLRP3 and caspase-1.[9]

## Experimental Protocols

This section details the methodologies employed in the cited research to investigate the transcriptomic effects of **Schisandrin C**.

### Anti-Renal Fibrosis Study[1][2]

- Cell Culture and Treatment: Human kidney tubular epithelial cells (HK-2) were used. The study induced renal fibrosis and then treated the cells with **Schisandrin C**.
- Animal Model: A gentamicin-induced zebrafish model was established to assess the anti-renal fibrosis activity of **Schisandrin C** in vivo.
- Transcriptomic Analysis: Transcriptomic analysis was performed on the cellular level to validate the efficacy and mechanisms of **Schisandrin C**. The specific methods for RNA sequencing and data analysis were not detailed in the provided abstracts.

- **Molecular Docking:** Molecular docking technology was used to identify the binding affinity of **Schisandrin C** with Transforming Growth Factor Beta Receptor I (TGFBRI).

## Antitumor Immunity Study[3][4]

- **Animal Models:** 4T1 breast cancer and MC38 colon cancer tumor-bearing mice were utilized.
- **Treatment:** Mice were treated with **Schisandrin C**.
- **Transcriptomic Analysis:** RNA sequencing was performed on tumors from MC38 cell-bearing mice that were either untreated or treated with **Schisandrin C**.
- **Data Analysis:** Gene Set Enrichment Analysis (GSEA), KEGG pathway analysis, and GO pathway analysis were conducted to identify upregulated pathways.
- **Validation Techniques:** Quantitative real-time PCR (qRT-PCR) and flow cytometry were used to study the enhancing effects of **Schisandrin C** on the cGAS-STING pathway and antitumor immunity.

## Atherosclerosis Study[5][6]

- **Cell Model:** An atherosclerosis model was constructed using ox-LDL-induced Human Umbilical Vein Endothelial Cells (HUVECs).
- **Component Screening:** High-performance liquid chromatography (HPLC) was used to detect components in Schisandra chinensis. Molecular docking was used to screen for effective ingredients.
- **Pathway Analysis:** Network pharmacological predictions highlighted the PI3K/AKT/mTOR pathway as a key pharmacological pathway.

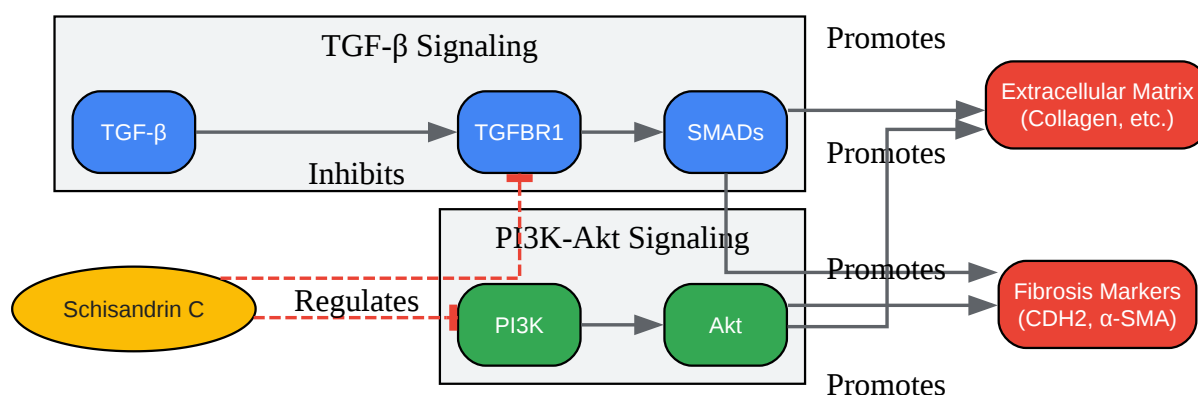
## Lipid Accumulation Study[7][8]

- **Cell Culture:** 3T3-L1 preadipocytes were used.
- **Differentiation and Treatment:** Adipocyte differentiation was induced, and the cells were treated with **Schisandrin C**.

- Analysis of Lipid Accumulation: The inhibitory effects of **Schisandrin C** on triglyceride accumulation were evaluated.
- Gene Expression Analysis: The mRNA expressions of genes related to adipogenesis and lipolysis were measured.

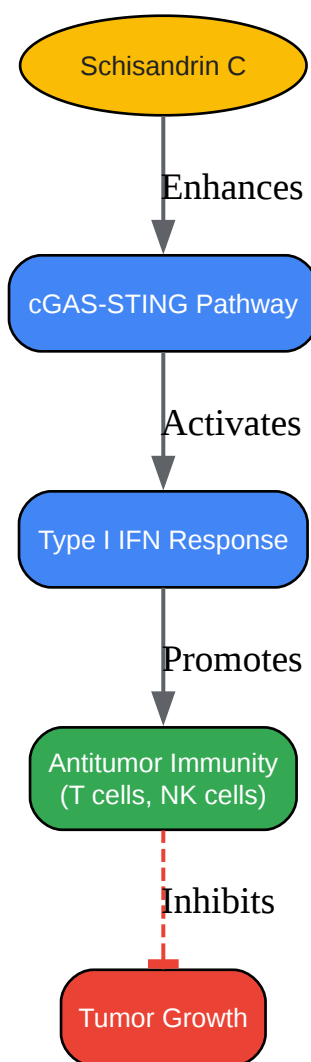
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by **Schisandrin C** and a general experimental workflow for transcriptomic analysis.



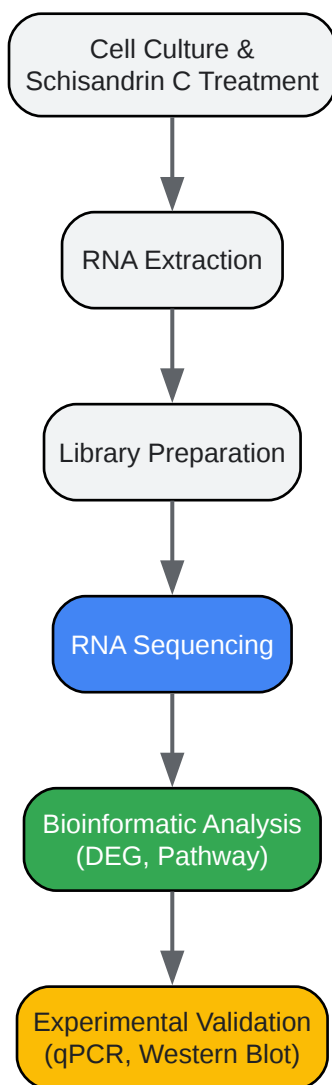
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Caption: **Schisandrin C** inhibits renal fibrosis by targeting the TGF- $\beta$  and PI3K-Akt signaling pathways.



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Caption: **Schisandrin C** enhances antitumor immunity by activating the cGAS-STING pathway.



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Caption: A general experimental workflow for comparative transcriptomic analysis.

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